molecular formula C13H16N2O B13697619 2-Mesitylimidazole-5-methanol

2-Mesitylimidazole-5-methanol

Cat. No.: B13697619
M. Wt: 216.28 g/mol
InChI Key: OYPAAXODZCVQLQ-UHFFFAOYSA-N
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Description

2-Mesitylimidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a mesityl group and a methanol group. Imidazoles are a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the mesityl group, which is a bulky aromatic substituent, and the methanol group, which provides a hydroxyl functionality, makes this compound a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesitylimidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesityl-substituted aldehydes with ammonia and glyoxal, followed by reduction to introduce the methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Mesitylimidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Mesitylimidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the hydroxyl group can form hydrogen bonds with biological targets, influencing enzyme activity and protein interactions. The mesityl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

[2-(2,4,6-trimethylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C13H16N2O/c1-8-4-9(2)12(10(3)5-8)13-14-6-11(7-16)15-13/h4-6,16H,7H2,1-3H3,(H,14,15)

InChI Key

OYPAAXODZCVQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC=C(N2)CO)C

Origin of Product

United States

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